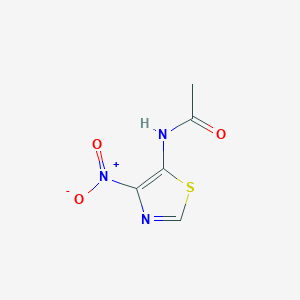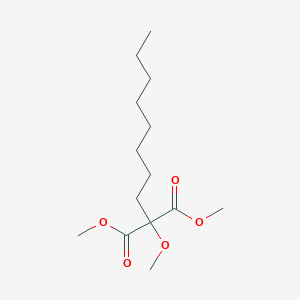
N-(7-chloro-1H-indol-4-yl)-2-(4-ethylsulfonylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-chloro-1H-indol-4-yl)-2-(4-ethylsulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, may exhibit unique properties due to the presence of both indole and sulfonyl functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-1H-indol-4-yl)-2-(4-ethylsulfonylphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Chlorination: The indole core is then chlorinated at the 7-position using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The chlorinated indole is reacted with 2-(4-ethylsulfonylphenyl)acetic acid or its derivatives under amide-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-chloro-1H-indol-4-yl)-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
N-(7-chloro-1H-indol-4-yl)-2-(4-ethylsulfonylphenyl)acetamide may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(7-chloro-1H-indol-4-yl)-2-(4-ethylsulfonylphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The presence of the sulfonyl group may enhance its binding affinity or selectivity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(7-chloro-1H-indol-4-yl)-2-phenylacetamide
- N-(7-chloro-1H-indol-4-yl)-2-(4-methylsulfonylphenyl)acetamide
- N-(7-chloro-1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(7-chloro-1H-indol-4-yl)-2-(4-ethylsulfonylphenyl)acetamide is unique due to the presence of the ethylsulfonyl group, which may impart distinct chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C18H17ClN2O3S |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
N-(7-chloro-1H-indol-4-yl)-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C18H17ClN2O3S/c1-2-25(23,24)13-5-3-12(4-6-13)11-17(22)21-16-8-7-15(19)18-14(16)9-10-20-18/h3-10,20H,2,11H2,1H3,(H,21,22) |
Clé InChI |
PAHKEFSTCISVLX-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3C=CNC3=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


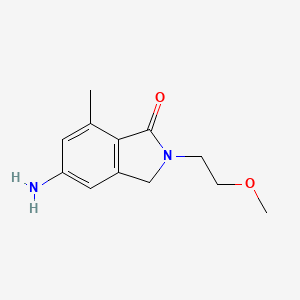
![3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13875262.png)

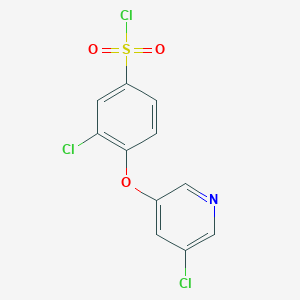

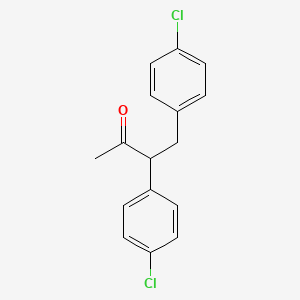
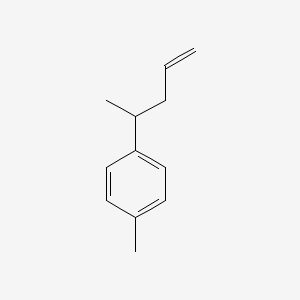
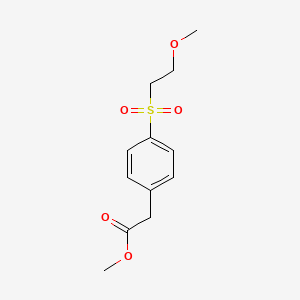
![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)

![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
